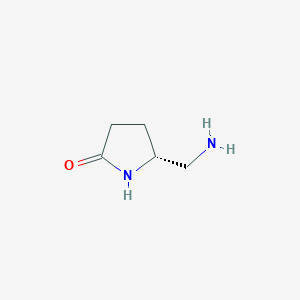

(R)-5-Aminomethyl-pyrrolidin-2-one

Descripción general

Descripción

(R)-5-Aminomethyl-pyrrolidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C5H10N2O and its molecular weight is 114.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Mode of Action

It is known that pyrrolidin-2-ones, a class of compounds to which ®-5-(aminomethyl)pyrrolidin-2-one belongs, are involved in a cascade of reactions including the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation .

Biochemical Pathways

As research progresses, more information about the compound’s role in biochemical pathways will likely emerge .

Result of Action

The molecular and cellular effects of ®-5-(Aminomethyl)pyrrolidin-2-one’s action are currently unknown . As this compound is further studied, researchers will likely gain a better understanding of its effects at the molecular and cellular levels.

Actividad Biológica

(R)-5-Aminomethyl-pyrrolidin-2-one, also known as (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride, is a chiral compound that has garnered significant attention in medicinal chemistry due to its unique structural features and biological properties. This compound is characterized by a five-membered nitrogen-containing heterocycle, which plays a crucial role in its interaction with various biological targets. The following sections detail its biological activities, synthesis, and potential therapeutic applications.

- Molecular Formula : C₅H₁₁ClN₂O

- Molecular Weight : 150.61 g/mol

- Structure : Contains a pyrrolidine ring with an aminomethyl substituent at the 5-position.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, particularly lung adenocarcinoma (A549) and leukemia cells.

- IC50 Values : The compound shows an IC50 value of approximately 3.65 µM against certain cancer cell lines, indicating potent activity in inhibiting cell proliferation.

- Mechanism of Action : It is believed to inhibit protein tyrosine phosphatases, which are critical in cancer cell signaling pathways, thereby slowing down tumor growth.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Selectivity : Compounds derived from this structure have shown selective activity against multidrug-resistant strains of Staphylococcus aureus and other pathogens .

- Testing Methods : Antimicrobial efficacy was assessed using standard assays against various bacterial strains, showing promising results for further development as an antibacterial agent .

Cardiovascular Effects

The compound also exhibits potential cardiovascular benefits by modulating angiotensin II-induced contractions, suggesting a role in managing hypertension and related disorders.

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer activity of various pyrrolidine derivatives, this compound was tested alongside other compounds for its effects on A549 cells. The results indicated that it reduced cell viability significantly compared to controls, validating its potential as a therapeutic agent in lung cancer treatment .

Case Study 2: Antimicrobial Screening

A series of derivatives were synthesized based on the pyrrolidine framework, including this compound. These compounds were screened against resistant bacterial strains. Notably, the aminomethyl substitution enhanced the antimicrobial activity compared to non-substituted analogs, highlighting the importance of structural modifications in developing effective antibiotics .

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

- Formation of the pyrrolidine ring through cyclization reactions.

- Introduction of the aminomethyl group via nucleophilic substitution.

- Purification and characterization using spectroscopic methods.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Cardiovascular Effects |

|---|---|---|---|

| This compound | Significant (IC50 ~3.65 µM) | Moderate against MDR strains | Modulates angiotensin II |

| 5-Oxopyrrolidine Derivative | High potency against A549 | Effective against MRSA | Not specified |

| Pyrovalerone | Moderate | Limited | Increased locomotor activity |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Nootropic Activity

(R)-5-Aminomethyl-pyrrolidin-2-one has been identified as a potential nootropic agent. Nootropics are substances that enhance cognitive function, particularly executive functions, memory, creativity, or motivation. Research indicates that this compound exhibits significant nootropic effects in animal models, improving cognitive performance in tasks related to learning and memory. In studies, doses ranging from 0.7 to 2.8 mg/kg body weight were shown to be effective without acute toxicity .

Pharmaceutical Formulations

The compound can be formulated into various pharmaceutical compositions such as tablets, capsules, and solutions. For instance, formulations containing 100 mg of this compound have been developed for oral administration . The preparation involves mixing the active ingredient with inert carriers like lactose and corn starch, followed by granulation and compression into tablets.

Antiviral Applications

HIV Protease Inhibitors

this compound has been explored as a building block for designing novel HIV-1 protease inhibitors. In a study focused on enhancing the binding interactions with the protease backbone, this compound was used as a P1′-ligand in combination with other ligands to create potent inhibitors against multi-drug-resistant HIV variants. One particular inhibitor demonstrated near full potency against resistant strains, highlighting the compound's potential in antiviral drug development .

Anticancer Research

Anticancer Properties

Recent studies have evaluated the anticancer potential of derivatives related to this compound. Compounds derived from it were tested against human leukemia cells and showed selective anti-leukemic activity at certain concentrations while maintaining low cytotoxicity against non-tumorigenic cells . The promising selectivity observed in these studies indicates that modifications of this compound can lead to effective anticancer agents.

Synthesis and Chemical Reactions

This compound serves as an important intermediate in organic synthesis. Its applications extend to the synthesis of various organic compounds and reagents in chemical reactions. For example, it can be utilized in the formation of more complex structures through reactions with aldehydes and other electrophiles .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Test System | Concentration (µM) | Result |

|---|---|---|---|---|

| This compound | Nootropic | Cognitive tasks in mice | 0.7 - 2.8 | Improved cognitive performance |

| Derivatives of this compound | Anticancer | Human leukemia cells (CCRF-CEM) | 50 | Selective anti-leukemic effect |

| HIV protease inhibitor | Antiviral | HIV-1 protease assay | Varies | Near full potency against resistant strains |

Propiedades

IUPAC Name |

(5R)-5-(aminomethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-3-4-1-2-5(8)7-4/h4H,1-3,6H2,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOAHABINHRDKL-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628690 | |

| Record name | (5R)-5-(Aminomethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173336-98-6 | |

| Record name | (5R)-5-(Aminomethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5R)-5-(aminomethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.